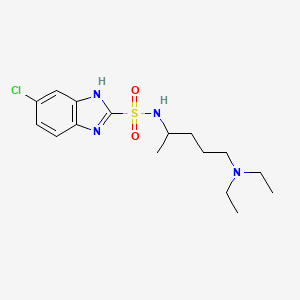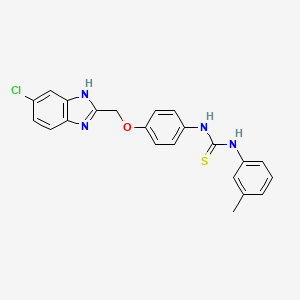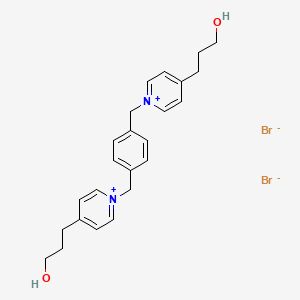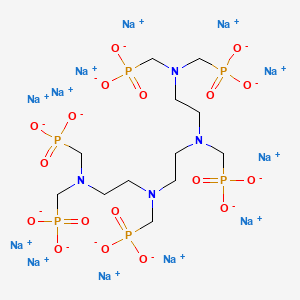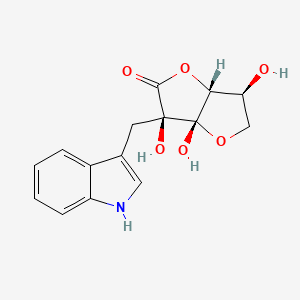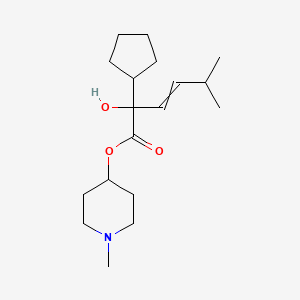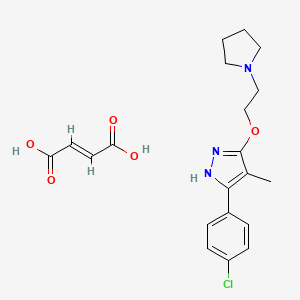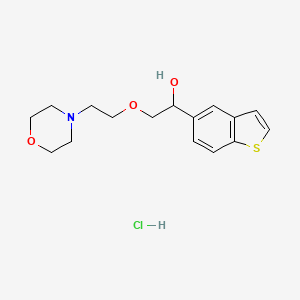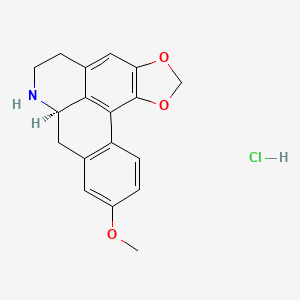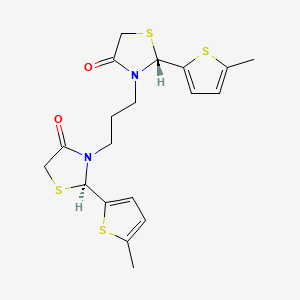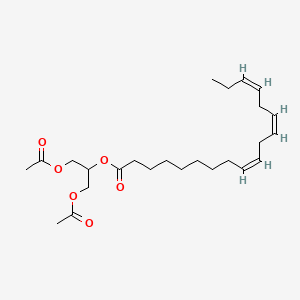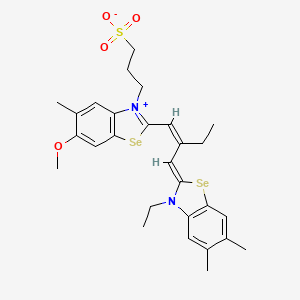
2-(2-((3-Ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(3-sulphonatopropyl)benzoselenazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound featuring a benzoselenazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions The initial step often includes the formation of the benzoselenazole core through cyclization reactions involving selenium reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent quality control measures to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzoselenazole core can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Various substituents on the benzoselenazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as selenoxides, selenides, and substituted benzoselenazoles.
Wissenschaftliche Forschungsanwendungen
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The benzoselenazole core can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes. This mechanism is crucial for its potential therapeutic applications in medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoselenazole: Shares the core structure but lacks the additional substituents.
Selenoxides: Oxidized derivatives with different reactivity profiles.
Selenides: Reduced forms with distinct chemical properties.
Uniqueness
The unique combination of substituents in 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
93857-70-6 |
|---|---|
Molekularformel |
C28H34N2O4SSe2 |
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O4SSe2/c1-7-21(15-27-29(8-2)22-12-18(3)19(4)14-25(22)36-27)16-28-30(10-9-11-35(31,32)33)23-13-20(5)24(34-6)17-26(23)37-28/h12-17H,7-11H2,1-6H3 |
InChI-Schlüssel |
SMNNTVJXVKIOBS-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


